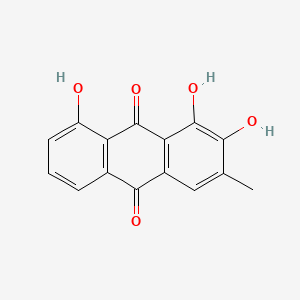

2-Hydroxychrysophanol

Description

Properties

IUPAC Name |

1,2,8-trihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)14(19)10-7(13(8)18)3-2-4-9(10)16/h2-5,16-17,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNVSNFEXPKHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207049 | |

| Record name | 2-Hydroxychrysophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,8-Trihydroxy-3-methylanthraquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58322-78-4 | |

| Record name | 2-Hydroxychrysophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58322-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychrysophanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058322784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxychrysophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

265 °C | |

| Record name | 1,2,8-Trihydroxy-3-methylanthraquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of 2-Hydroxychrysophanol

Synonyms: Norobtusifolin; 1,2,8-Trihydroxy-3-methylanthraquinone CAS: 58322-78-4 Molecular Formula: C₁₅H₁₀O₅ Molecular Weight: 270.24 g/mol

Executive Summary

2-Hydroxychrysophanol, technically known as Norobtusifolin , is a naturally occurring anthraquinone derivative distinguished by a specific hydroxylation pattern at the C-1, C-2, and C-8 positions. Unlike its parent compound chrysophanol (1,8-dihydroxy-3-methylanthraquinone), the addition of the C-2 hydroxyl group significantly alters its solubility profile and biological reactivity. This compound acts as both a direct plant secondary metabolite and a mammalian oxidative metabolite of chrysophanol.

This guide provides a rigorous technical framework for the isolation of this compound from Hemerocallis fulva (Daylily), detailing the extraction architecture, fractionation logic, and spectroscopic validation required for high-purity recovery.

Natural Reservoirs and Biosynthetic Context

While chrysophanol is ubiquitous in the Polygonaceae family (Rheum, Rumex), the specific 2-hydroxy derivative is less common, appearing in distinct botanical and fungal niches.

Primary Botanical Sources

| Genus/Species | Family | Part Used | Notes |

| Hemerocallis fulva | Asphodelaceae | Roots/Flowers | Primary Source. Contains norobtusifolin alongside kwanzoquinones.[1] |

| Myrsine africana | Primulaceae | Roots | Significant yield reported in phytochemical screenings. |

| Rheum spp. | Polygonaceae | Rhizomes | Present as a minor constituent or oxidative metabolite. |

| Rumex spp. | Polygonaceae | Roots | Co-occurs with emodin and chrysophanol.[2] |

Biosynthetic & Metabolic Origin

In plant systems, this compound is derived from the polyketide pathway, formed via the cyclization of octaketide chains. In mammalian systems, it has been identified as a Phase I oxidative metabolite of chrysophanol, produced via cytochrome P450-mediated hydroxylation.

Figure 1: Biosynthetic and metabolic pathways leading to this compound.

Isolation Architecture: Hemerocallis fulva Protocol

The following protocol is designed for the isolation of this compound from Hemerocallis fulva roots. The logic relies on a polarity-gradient fractionation to separate the non-polar lipids from the semi-polar anthraquinones before final purification.

Pre-treatment and Extraction

Objective: Maximize yield while minimizing chlorophyll and lipid contamination.

-

Desiccation: Dry H. fulva roots at 40°C until constant weight. Pulverize to a fine powder (mesh size 40–60) to increase surface area.

-

Lipid Removal (Optional but Recommended): Macerate powder in Petroleum Ether (bp 40–60°C) for 24 hours. Discard the solvent (removes fats/waxes).

-

Primary Extraction:

-

Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Method: Cold maceration (72 hours) or Ultrasound-Assisted Extraction (UAE) (45°C, 30 min).

-

Filtration: Filter supernatant and concentrate in vacuo at 45°C to obtain the Crude Ethanolic Extract.

-

Fractionation Strategy (Liquid-Liquid Partition)

Objective: Isolate the anthraquinone-rich fraction. This compound is moderately polar due to the three hydroxyl groups but retains lipophilicity from the anthraquinone skeleton.

-

Suspend Crude Extract in Distilled Water (1:10 w/v).

-

Partition 1 (Non-polar): Extract with n-Hexane .

-

Target: Chlorophyll, remaining lipids.

-

Action: Discard hexane layer (or save for other analysis).

-

-

Partition 2 (Target Fraction): Extract aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM) .

-

Target: Free anthraquinones (Chrysophanol, this compound).

-

Action:Collect and concentrate this fraction.

-

-

Partition 3 (Polar): Extract remaining aqueous phase with Ethyl Acetate and then n-Butanol .

Purification (Chromatography)

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate.

| Step | Mobile Phase Ratio (Hex:EtOAc) | Elution Target |

| 1 | 100:0 → 95:5 | Non-polar impurities |

| 2 | 90:10 → 80:20 | This compound (Target) |

| 3 | 70:30 → 50:50 | More polar anthraquinones |

Crystallization: The fractions containing the target (verified by TLC) are pooled and concentrated. Recrystallize using Methanol or a Chloroform/Methanol mixture to yield yellow-orange needles.

Figure 2: Step-by-step isolation workflow for this compound.

Structural Elucidation & Validation

To confirm the identity of the isolate as this compound (Norobtusifolin) and distinguish it from isomers (e.g., 1,4,8-trihydroxy...), compare spectral data against the following established values.

Physical State: Yellow to orange needles. Melting Point: ~250–255°C (decomposes).

NMR Spectroscopic Data (DMSO-d₆)

The presence of the C-2 hydroxyl group introduces a specific shift pattern in the aromatic region compared to chrysophanol.

| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, mult, J Hz) | Functional Group |

| C-1 | 152.2 | — | Phenolic -OH (H-bonded) |

| C-2 | 140.4 | — | Hydroxyl substitution site |

| C-3 | 127.6 | — | Methyl substitution site |

| C-4 | 119.0 | 7.50 (s) | Aromatic CH |

| C-5 | 119.0 | 7.70 (dd, 7.5, 1.2) | Aromatic CH |

| C-6 | 136.4 | 7.80 (t, 7.5) | Aromatic CH |

| C-7 | 123.6 | 7.35 (dd, 7.5, 1.2) | Aromatic CH |

| C-8 | 164.8 | — | Phenolic -OH (H-bonded) |

| C-9 | 194.4 | — | Quinone Carbonyl (Chelated) |

| C-10 | 184.6 | — | Quinone Carbonyl (Non-chelated) |

| -CH₃ | 24.7 | 2.30 (s) | Methyl group at C-3 |

Note: Chemical shifts may vary slightly (± 0.5 ppm) depending on solvent and concentration.

Mass Spectrometry[3][5]

-

ESI-MS (Negative Mode): m/z 269 [M-H]⁻

-

HR-MS: Calculated for C₁₅H₁₀O₅: 270.0528.

References

-

Cichewicz, R. H., et al. (2002). "Kwanzoquinones A–G and other constituents of Hemerocallis fulva 'Kwanzo' roots and their activity against the human pathogenic trematode Schistosoma mansoni." Tetrahedron, 58(42), 8597-8606.

- Kikuchi, M., et al. (2010). "Studies on the constituents of Hemerocallis fulva L." Journal of Natural Medicines. (Detailed extraction protocols for Daylily).

-

PubChem. "this compound (CID 442759)." National Library of Medicine.

- Dictionary of Natural Products. "Norobtusifolin.

- Mueller, S. O., et al. (1998). "Occurrence of emodin, chrysophanol and physcion in vegetables, herbs and liquors. Genotoxicity and anti-genotoxicity of the anthraquinones and of the whole plants." Food and Chemical Toxicology, 36(4), 309-325. (Metabolic context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid peroxidation inhibitory compounds from daylily (Hemerocallis fulva) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis of 2-Hydroxychrysophanol derivatives

An In-Depth Technical Guide to the Chemical Synthesis of 2-Hydroxychrysophanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,2,8-trihydroxy-3-methylanthracene-9,10-dione) and its related derivatives represent a class of anthraquinones with significant therapeutic potential, building upon the well-documented biological activities of its precursor, chrysophanol.[1][2] Chrysophanol itself exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The introduction of a hydroxyl group at the C-2 position can modulate this activity, making the targeted synthesis of these derivatives a key objective in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the core synthetic strategies, explains the causality behind critical experimental choices, and delivers detailed protocols for the synthesis, purification, and characterization of the this compound scaffold.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound derivatives requires a multi-stage approach. A logical retrosynthetic analysis reveals two primary phases: the construction of the core 1,8-dihydroxy-3-methylanthraquinone (chrysophanol) scaffold, followed by the regioselective introduction of the C-2 hydroxyl group.

Caption: Retrosynthetic analysis of this compound.

Phase 1: Synthesis of the Chrysophanol Anthraquinone Core

The construction of the tricyclic anthraquinone system is the foundational challenge. Two principal, field-proven strategies dominate this area: the Friedel-Crafts acylation pathway and the Diels-Alder cycloaddition.

Strategy A: Friedel-Crafts Acylation and Cyclization

This classical approach involves the Lewis acid-catalyzed acylation of an aromatic ring with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization to close the central ring.[6] For chrysophanol, this requires the reaction between phthalic anhydride and a cresol derivative.

Causality Behind Experimental Choices:

-

Choice of Lewis Acid: Aluminum trichloride (AlCl₃) is the conventional catalyst for Friedel-Crafts reactions due to its high efficacy in activating the acylating agent.[7] However, its strength can sometimes lead to undesired side reactions, such as the migration of alkyl groups on the aromatic ring.[8]

-

Reaction Control: The initial acylation is typically performed at elevated temperatures to overcome the activation energy. The subsequent cyclization requires a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution that forms the anthraquinone core.[7]

-

Regiochemistry: The primary challenge is controlling the position of acylation on the cresol ring. The use of 3,5-dihydroxytoluene as a starting material, with appropriate protection of the hydroxyl groups, can direct the acylation to the desired position to ultimately yield the 1,8-dihydroxy substitution pattern after deprotection and cyclization.

Caption: General workflow for Friedel-Crafts synthesis of the anthraquinone core.

Strategy B: Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction offers a powerful and often highly regioselective alternative for constructing the central ring.[9][10] This strategy typically involves the reaction of a substituted naphthoquinone (the dienophile) with a suitable diene.[11]

Causality Behind Experimental Choices:

-

Component Selection: A common approach is the reaction of juglone (5-hydroxy-1,4-naphthoquinone) or a protected derivative with a substituted diene, such as 1-methoxy-3-methyl-1,3-butadiene. The electronic properties of the diene and dienophile are critical; the reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a normal electron-demand Diels-Alder).[12]

-

Stereo- and Regiocontrol: The substitution patterns on both the diene and the dienophile dictate the regiochemistry of the final product. The reaction proceeds through a concerted mechanism, and thermal conditions are typically sufficient to drive the cycloaddition.[11][13]

-

Aromatization: The initial cycloaddition yields a partially saturated ring system. A subsequent oxidation or elimination step is required to achieve the fully aromatic anthraquinone structure. This can often be accomplished in situ or as a separate step using an oxidizing agent like air, oxygen, or a chemical oxidant.

Protecting Group Strategies: A Critical Consideration

Given the multiple hydroxyl groups in the target molecule, a robust protecting group strategy is not optional—it is central to success.[14] Hydroxyl groups are acidic and nucleophilic, and they can interfere with numerous reactions, including Friedel-Crafts acylation and subsequent functionalization.

Pillars of a Validating System:

-

Orthogonality: Protecting groups must be chosen so that one can be removed selectively in the presence of others.[15] For example, a methoxymethyl (MOM) ether (cleaved with acid) and a benzyl (Bn) ether (cleaved by hydrogenolysis) are orthogonal.

-

Stability: The chosen group must be stable to the reaction conditions of subsequent steps. For instance, a silyl ether might not be stable to the strong acid used in a Friedel-Crafts cyclization.[16]

-

High-Yield Application & Removal: The protection and deprotection steps should be high-yielding to maintain the overall efficiency of the synthetic sequence.[15]

| Protecting Group | Application Reagents | Cleavage Conditions | Suitability Notes |

| Methyl (Me) | MeI, K₂CO₃ or (CH₃)₂SO₄ | Harsh: BBr₃ or HBr | Very stable; often used to protect peri-hydroxyls (at C1/C8) which can be selectively demethylated. |

| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Orthogonal to many other groups. Sensitive to catalytic reduction. |

| Methoxymethyl (MOM) | MOMCl, DIPEA | Acidic (e.g., HCl in MeOH) | Stable to bases and nucleophiles. Sensitive to strong acid. |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Fluoride ion (TBAF) | Stable to non-acidic/basic conditions. Easily cleaved. Orthogonal to Bn and Me ethers. |

Phase 2: Regioselective C-2 Hydroxylation of the Chrysophanol Core

Once the chrysophanol scaffold is synthesized, the final key transformation is the introduction of a hydroxyl group at the C-2 position. Direct hydroxylation of an unactivated aromatic carbon is challenging and requires specific methods.

Causality Behind Experimental Choices:

-

Electrophilic Hydroxylation: This involves activating the aromatic ring towards attack by an electrophilic oxygen source. The existing hydroxyl groups at C-1 and C-8 are strongly activating, but they direct ortho and para. The C-2 position is ortho to the C-1 hydroxyl and meta to the C-8 hydroxyl, making it a plausible but not guaranteed site of reaction.

-

Oxidizing Agents: Reagents like hydrogen peroxide in the presence of a catalyst (e.g., ferrous salts in the Fenton reaction or specialized titanium silicate zeolites) can generate hydroxyl radicals or other electrophilic oxygen species capable of aromatic hydroxylation.[17][18] The conditions must be carefully controlled to prevent over-oxidation to quinones or other degradation products.

-

Directed Ortho Metalation (DoM): A more modern and controllable strategy involves using the C-1 hydroxyl group (or a protected version) as a directed metalation group (DMG). The substrate is treated with a strong base like an organolithium reagent, which selectively deprotonates the C-2 position. The resulting aryllithium or arylmetal species can then be quenched with an electrophilic oxygen source (e.g., molecular oxygen followed by reduction, or a MoOPH reagent) to install the hydroxyl group precisely at C-2.

Experimental Protocols

The following protocols are presented as self-validating systems, with checkpoints for characterization to ensure the integrity of the synthetic pathway.

Protocol 5.1: Synthesis of Chrysophanol via Friedel-Crafts Reaction

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Protection of 3-Methylcatechol:

-

To a solution of 3-methylcatechol (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

-

Add methyl iodide (2.5 eq) dropwise and reflux the mixture for 12-18 hours, monitoring by TLC.

-

After completion, filter the solid, and concentrate the filtrate under reduced pressure. Purify the resulting 1,2-dimethoxy-3-methylbenzene by column chromatography.

-

Validation: Confirm structure by ¹H NMR, checking for the appearance of two methoxy singlets.

-

-

Friedel-Crafts Acylation:

-

Suspend anhydrous AlCl₃ (3.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Add phthalic anhydride (1.1 eq) in one portion.

-

Add the 1,2-dimethoxy-3-methylbenzene (1.0 eq) dropwise as a solution in dry DCM.

-

Stir the reaction at room temperature for 24 hours. Monitor by TLC.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Validation: The crude product, a substituted benzoylbenzoic acid, can be characterized by IR (two C=O stretches) and ¹H NMR.

-

-

Cyclization and Demethylation:

-

Add the crude benzoylbenzoic acid to concentrated sulfuric acid at 0 °C.

-

Slowly warm the mixture to 80-100 °C and hold for 2-4 hours.

-

Cool the reaction and pour it onto ice. The precipitated solid is the dimethoxy-protected chrysophanol.

-

For demethylation, dissolve the crude product in dry DCM and cool to -78 °C. Add boron tribromide (BBr₃) (3-4 eq) dropwise. Allow to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water. Extract with ethyl acetate, dry, and concentrate.

-

Validation: The final chrysophanol product should be purified by column chromatography or recrystallization. Confirm identity by comparing ¹H NMR, ¹³C NMR, and mass spectrometry data with literature values.[19][20]

-

Protocol 5.2: Purification and Characterization

Purification of hydroxyanthraquinones is typically achieved using chromatographic techniques.

-

Column Chromatography: Silica gel is the standard stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is effective for separating compounds of varying polarity.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative isolation and purification of hydroxyanthraquinones from complex mixtures, using pH-gradient elution to achieve high purity.[21][22][23]

-

Characterization:

-

¹H and ¹³C NMR: Provides the primary structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

HPLC: Used to determine the purity of the final compound.[24]

-

| Spectroscopic Data | Chrysophanol (C₁₅H₁₀O₄) | This compound (C₁₅H₁₀O₅) |

| Molecular Weight | 254.24 g/mol | 270.24 g/mol |

| ¹H NMR (Representative Shifts) | Aromatic protons, methyl singlet (~2.4 ppm), two phenolic -OH protons (>11 ppm) | Aromatic protons, methyl singlet, three phenolic -OH protons |

| ¹³C NMR (Representative Shifts) | Two C=O carbons (~180-190 ppm), aromatic carbons, one methyl carbon (~22 ppm) | Two C=O carbons, aromatic carbons (note shifts from C-2 OH), one methyl carbon |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a challenging yet rewarding endeavor in medicinal chemistry. The choice between a classical Friedel-Crafts approach and a more modern Diels-Alder strategy depends on the availability of starting materials and the desired control over regiochemistry. Success in this field is critically dependent on a well-designed, orthogonal protecting group strategy and the ability to perform selective late-stage functionalization. As analytical and synthetic methods continue to advance, the development of more efficient, atom-economical, and environmentally benign routes to these potent biological molecules will remain a high-priority target for synthetic and medicinal chemists.

References

-

Chakiri, A. B., & Hodge, P. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science. [Link]

-

Liu, R., Li, A., & Sun, A. (2004). Preparative isolation and purification of hydroxyanthraquinones and cinnamic acid from the Chinese medicinal herb Rheum officinale Baill. by high-speed counter-current chromatography. Journal of Chromatography A. [Link]

-

Liu, R., Li, A., & Sun, A. (2004). Preparative isolation and purification of hydroxyanthraquinones and cinnamic acid from the chinese medicinal herb Rheum officinale Baill. by high-speed counter-current chromatography. PubMed. [Link]

-

Chakiri, A. B., & Hodge, P. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. University of Manchester Research Explorer. [Link]

-

Wang, J., Zhou, Z., & Zhang, Z. (2001). Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill. PubMed. [Link]

-

Ackermann, L., et al. (2012). Synthesis of Fluorenone and Anthraquinone Derivatives from Aryl- and Aroyl-Substituted Propiolates. Organic Letters. [Link]

-

Harris, T. M., et al. (1976). Biogenetic-type syntheses of emodin and chrysophanol. PubMed. [Link]

-

Poulin, M. B., & Theodorakis, E. A. (2019). Recent total syntheses of anthraquinone-based natural products. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Atanasov, A. G., et al. (1995). Effect of derivatives of chrysophanol, a new type of potential antitumor agents of anthraquinone family, on growth and cell cycle of L1210 leukemic cells. PubMed. [Link]

-

Suchand, B., & Satyanarayana, G. (2019). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Thieme Chemistry. [Link]

-

Mojtahedi, M. M., & Abaee, M. S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

Wikipedia. (n.d.). Robinson annulation. [Link]

-

Yang, F., et al. (1999). Preparative isolation and purification of hydroxyanthraquinones from Rheum officinale Baill by high-speed counter-current chromatography using pH-modulated stepwise elution. Sci-Hub. [Link]

-

Shcheglov, V. V., et al. (2022). Methods for functionalization of anthraquinones. Russian Chemical Reviews. [Link]

-

Prateeksha, et al. (2019). Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. MDPI. [Link]

-

Prateeksha, et al. (2019). Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. ResearchGate. [Link]

-

Kocienski, P. J. (2004). Protecting groups. Elsevier. [Link]

-

Prateeksha, et al. (2019). Chemical synthesis of chrysophanol. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of emodin and chrysophanol. [Link]

-

Wikipedia. (n.d.). Chrysophanol. [Link]

-

Prateeksha, et al. (2019). Chrysophanol: a natural anthraquinone with multifaceted biotherapeutic potential. CABI Digital Library. [Link]

-

Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Singh, S., & Singh, N. P. (2012). HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. [Link]

-

Organic Chemistry Tutor. (2020). Synthesis Problem #1: Robinson Annulation. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Chrysophanol. PubChem. [Link]

-

Prateeksha, et al. (2019). Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. National Institutes of Health. [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Pal, U., et al. (2014). Exploration, Synthesis and studies of gel forming simple sugar chalcone derivatives. RSC Advances. [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

- Google Patents. (2010).

-

Al-Mughaid, H., et al. (2024). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. MDPI. [Link]

-

Liu, Y., et al. (2013). Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. National Institutes of Health. [Link]

-

Nicolaou, K. C., et al. (2002). The Diels--Alder reaction in total synthesis. PubMed. [Link]

-

Khan, F., et al. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. [Link]

-

Schepmann, D., et al. (2015). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. National Institutes of Health. [Link]

-

Ben-Mbarek, I., et al. (2023). Health Benefits and Pharmacological Aspects of Chrysoeriol. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-hydroxychalcones and related compounds in interfacial solid-liquid conditions. [Link]

-

Gaina, C., et al. (2023). Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. MDPI. [Link]

-

Zachar, G., & Lazar, L. (2017). Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action. PubMed. [Link]

-

de la Torre, B., et al. (2021). An on‐surface Diels–Alder reaction. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Chrysophanol - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications | MDPI [mdpi.com]

- 13. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. media.neliti.com [media.neliti.com]

- 16. agroipm.cn [agroipm.cn]

- 17. mdpi.com [mdpi.com]

- 18. alfachemic.com [alfachemic.com]

- 19. This compound | C15H10O5 | CID 442759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. tautobiotech.com [tautobiotech.com]

- 22. Preparative isolation and purification of hydroxyanthraquinones and cinnamic acid from the chinese medicinal herb Rheum officinale Baill. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sci-Hub. Preparative isolation and purification of hydroxyanthraquinones from Rheum officinale Baill by high-speed counter-current chromatography using pH-modulated stepwise elution / Journal of Chromatography A, 1999 [sci-hub.box]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

Technical Guide: Spectroscopic Characterization of 2-Hydroxychrysophanol

The following technical guide details the spectroscopic characterization of 2-Hydroxychrysophanol (also known as Norobtusifolin). This document is structured to support the rigorous identification of this anthraquinone derivative in drug discovery and phytochemical analysis.

Synonyms: Norobtusifolin; 1,2,8-Trihydroxy-3-methylanthraquinone

CAS Registry Number: 58322-78-4

Molecular Formula:

Executive Summary & Structural Logic

This compound is a naturally occurring anthraquinone found in Hemerocallis fulva (daylily), Rheum species, and Senna.[1] It is structurally distinct from its parent compound, Chrysophanol, by the addition of a hydroxyl group at the C-2 position.[1]

Structural Elucidation Logic: The identification of this molecule relies on distinguishing the specific substitution pattern on the anthraquinone skeleton:

-

1,8-Dihydroxy System: Confirmed by two downfield chelated hydroxyl signals in

H NMR ( -

Ring A Substitution (1,2,3,4): The presence of a methyl group at C-3 and hydroxyls at C-1 and C-2 leaves only one aromatic proton (H-4) on Ring A, which must appear as a singlet .[1][2]

-

Ring C Substitution (5,6,7,8): With a hydroxyl at C-8, the remaining protons (H-5, H-6, H-7) form an AMX or ABC spin system (typically doublet-triplet-doublet).[1][2]

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and reveals characteristic fragmentation patterns associated with hydroxyanthraquinones.[1]

Experimental Parameters (Recommended)

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI) in Negative Mode (due to phenolic OH groups).[1][2]

-

Source Temperature: 200–250 °C.[2]

Fragmentation Analysis

The fragmentation of this compound follows a predictable pathway involving the loss of water (ortho-effect between C-2 OH and C-3 Me) and the sequential loss of carbonyl (CO) groups from the central quinone ring.[1][2]

| m/z (Rel. Int.) | Ion Identity | Fragmentation Mechanism |

| 270 (100%) | Molecular Ion (Base Peak in EI) | |

| 252 | Dehydration (Ortho-effect: 2-OH / 3-Me interaction) | |

| 242 | Loss of carbonyl from quinone core | |

| 224 | Combined loss of water and carbonyl | |

| 213 | Ring contraction/degradation |

Fragmentation Pathway Diagram

Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (EI) ionization.[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive method for structural confirmation.[1][2] The data below differentiates this compound from isomers like Emodin or Aloe-emodin.

H NMR Spectroscopy

Solvent: DMSO-

| Position | Multiplicity | Integration | Assignment Logic | ||

| OH-1 | 12.95 | s | - | 1H | Chelated OH (H-bonded to C-9 C=O) |

| OH-8 | 12.90 | s | - | 1H | Chelated OH (H-bonded to C-9 C=O) |

| H-5 | 8.15 | dd | 7.8, 1.2 | 1H | Deshielded by C-10 C=O[1][2] (Peri-effect) |

| H-4 | 7.61 | s | - | 1H | Key Diagnostic: Isolated proton on Ring A |

| H-6 | 7.58 | t (or dd) | 7.8 | 1H | Meta to C-8 OH, Para to C-5 |

| H-7 | 7.32 | dd | 7.8, 1.2 | 1H | Ortho to C-8 OH (Shielded) |

| 3-Me | 2.24 | s | - | 3H | Methyl group at C-3 |

| OH-2 | ~10.5 | br s | - | 1H | Non-chelated OH (Variable shift) |

C NMR Spectroscopy

Solvent: DMSO-

| Position | Type | Assignment Note | |

| C-9 | 191.8 | C=O[1][2] | Chelation shifts carbonyl downfield |

| C-10 | 181.5 | C=O[1][2] | Less chelated relative to C-9 |

| C-1 | 164.2 | C-OH | Phenolic carbon (H-bonded) |

| C-8 | 161.3 | C-OH | Phenolic carbon (H-bonded) |

| C-2 | 148.5 | C-OH | Phenolic carbon (Ortho to Me) |

| C-3 | 121.5 | C-Me | Methyl-bearing aromatic carbon |

| C-4 | 118.2 | CH | Diagnostic: Correlates to H-4 singlet |

| C-5 | 127.1 | CH | Peri-position carbon |

| C-7 | 124.3 | CH | Ortho to OH group |

| 3-Me | 16.8 | Methyl carbon |

HMBC Correlations (2D NMR)

Heteronuclear Multiple Bond Correlation (HMBC) is essential to link the methyl group to the correct ring position.[1]

-

Methyl Protons (

2.24) show correlations to: -

Chelated OH (

12.95) shows correlations to C-1, C-2, C-9 , anchoring the Ring A structure.[1][2]

Experimental Workflow for Isolation & Identification

To ensure reproducibility, the following workflow outlines the isolation of this compound from plant matrices (e.g., Hemerocallis fulva roots).

Figure 2: Isolation workflow from biomass to pure compound for spectroscopic analysis.[1][2]

Protocol Steps:

-

Extraction: Macerate dried roots (1 kg) in Methanol (5 L) for 48 hours. Filter and concentrate in vacuo.

-

Partition: Suspend crude extract in water and partition with Ethyl Acetate (EtOAc). This compound concentrates in the EtOAc layer.[2]

-

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography using a gradient of Hexane:EtOAc (starting 9:1 to 1:1).

-

Purification: Purify yellow/orange fractions using Sephadex LH-20 (eluting with MeOH) or Preparative HPLC (C18 column, MeOH:H2O gradient).

-

Validation: The compound should crystallize as orange needles (m.p. 239–240 °C).

References

-

Kikuchi, M., et al. (2003).[1][2] Anticancer anthraquinones and method of use thereof. Patent WO2003089576A2.[2]

-

Cichewicz, R. H., & Nair, M. G. (2002).[1][2] Isolation and characterization of stelladerol, a new antioxidant naphthalene glycoside, and other bioactive compounds from the edible daylily (Hemerocallis fulva) flowers.[1] Journal of Agricultural and Food Chemistry, 50(1), 87-91.[1]

-

Li, X. C., & McLaughlin, J. L. (1989).[1][2][3] this compound from Myrsine africana.[1][2][3][4] Journal of Natural Products, 52(3), 660-662.[1]

-

PubChem Database. (2024).[2] this compound (Compound Summary). National Center for Biotechnology Information.[2] [1][2]

-

FooDB. (2024).[2][5] 1,2,8-Trihydroxy-3-methylanthraquinone Spectral Data. [1][2]

Sources

- 1. WO2003089576A2 - Anticancer anthraquinones and method of use thereof - Google Patents [patents.google.com]

- 2. This compound | C15H10O5 | CID 442759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d.lib.msu.edu [d.lib.msu.edu]

- 4. KR100707051B1 - Antihelminthic anthraquinones and method of use thereof - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-Hydroxychrysophanol: From Discovery to Biological Function

For researchers, scientists, and drug development professionals, understanding the history, chemical nature, and biological activities of a natural product is paramount to unlocking its therapeutic potential. This guide provides a comprehensive overview of 2-Hydroxychrysophanol, an anthraquinone of significant interest.

Introduction

This compound, a naturally occurring anthraquinone, has garnered attention within the scientific community for its potential pharmacological activities. Structurally, it is a trihydroxyanthraquinone, specifically 1,2,8-trihydroxy-3-methylanthracene-9,10-dione. Its close relationship to the more widely known chrysophanol, differing by an additional hydroxyl group, positions it as a molecule of interest for comparative biological and chemical studies. This guide will delve into the historical context of its discovery, its physicochemical properties, methods for its isolation and characterization, its biosynthetic origins, and a detailed exploration of its biological functions.

Historical Context and Discovery

The history of this compound is intrinsically linked to the phytochemical investigation of the seeds of Cassia obtusifolia, a plant with a long history of use in traditional medicine.[1][2] It is from this plant that the compound, also known by its synonym Norobtusifolin, was first identified. While a singular, definitive "discovery" paper is not readily apparent in modern databases, the consistent co-occurrence of this compound with other known anthraquinones like chrysophanol, physcion, and emodin in early phytochemical studies of Cassia obtusifolia seeds firmly establishes its historical roots in the exploration of this medicinal plant.[1][3][4][5] The name "Norobtusifolin" itself suggests a derivative of obtusifolin, another anthraquinone abundant in Cassia obtusifolia, further cementing its origin.

Early research focused on the separation and identification of the various chemical constituents of Cassia species, driven by their known laxative and antimicrobial properties.[6][7] The development of chromatographic and spectroscopic techniques in the mid to late 20th century allowed for the resolution and structural elucidation of these complex mixtures, leading to the characterization of numerous anthraquinones, including this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and drug development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₅ | [8] |

| Molecular Weight | 270.24 g/mol | [8] |

| IUPAC Name | 1,2,8-trihydroxy-3-methylanthracene-9,10-dione | [8] |

| Synonyms | Norobtusifolin | |

| Appearance | Likely a yellow to orange crystalline solid, typical of anthraquinones. | |

| Melting Point | Not definitively reported, but likely high due to its aromatic and polar nature. | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. | [9] |

| UV-Vis Absorption | Expected to have characteristic absorption maxima in the UV-visible region due to the anthraquinone chromophore. | [10] |

| Infrared (IR) Spectrum | Characteristic peaks for hydroxyl (-OH) groups, carbonyl (C=O) groups of the quinone system, and aromatic C-H and C=C bonds. | [10] |

| NMR Spectroscopy | Distinctive signals in ¹H and ¹³C NMR spectra corresponding to the aromatic protons, methyl group, and hydroxyl groups, allowing for unambiguous structural confirmation. |

Isolation and Characterization: An Experimental Protocol

The isolation of this compound from its natural source, primarily the seeds of Cassia obtusifolia, involves a series of extraction and chromatographic steps. The following protocol provides a representative methodology.

Objective: To isolate and characterize this compound from the seeds of Cassia obtusifolia.

Materials:

-

Dried seeds of Cassia obtusifolia

-

Methanol (reagent grade)[1]

-

Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Spectroscopic instrumentation (UV-Vis, FT-IR, NMR)

Methodology:

-

Extraction: a. Grind the dried seeds of Cassia obtusifolia to a fine powder. b. Defat the powdered seeds by Soxhlet extraction with hexane for 6-8 hours to remove lipids. c. Air-dry the defatted powder to remove residual hexane. d. Perform a subsequent Soxhlet extraction with methanol for 12-18 hours to extract the anthraquinones.[1] e. Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Fractionation and Purification: a. Suspend the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. b. Prepare a silica gel column packed in hexane. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. e. Collect fractions and monitor the separation by TLC, visualizing the spots under UV light (254 nm and 365 nm). Anthraquinones typically appear as colored spots. f. Combine fractions containing the compound of interest based on their TLC profiles. g. Further purify the combined fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Characterization: a. Determine the melting point of the purified compound. b. Record the UV-Vis spectrum in methanol to determine the absorption maxima. c. Obtain the FT-IR spectrum to identify the functional groups. d. Perform ¹H and ¹³C NMR spectroscopy to elucidate the final structure and confirm its identity as this compound.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound has demonstrated a range of biological activities, primarily focused on its antimicrobial and anti-inflammatory properties. These activities are often attributed to the anthraquinone scaffold, which can intercalate with DNA, generate reactive oxygen species, and modulate inflammatory signaling pathways.

Antimicrobial Activity

Studies have shown that extracts of Cassia obtusifolia containing this compound exhibit significant antimicrobial activity against a variety of bacteria and fungi. [1][11]The presence of multiple hydroxyl groups on the anthraquinone ring is believed to contribute to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration of this compound against a specific bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Pure this compound

-

Bacterial strain (Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

Methodology:

-

Preparation of Inoculum: a. Culture the bacterial strain overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of this compound dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation and Incubation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Optionally, read the optical density at 600 nm using a spectrophotometer to quantify bacterial growth.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Like other anthraquinones, it is thought to exert these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. [12][13][14]This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB. [12][13]

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound, a key bioactive compound from the seeds of Cassia obtusifolia, represents a promising natural product for further scientific investigation. Its historical context is rooted in traditional medicine, and modern scientific methods have begun to unravel its chemical and biological properties. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this intriguing anthraquinone. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- Phytochemical screening and antimicrobial activity of Cassia obtusifolia leaf extracts. (2022). African Journal of Plant Science, 16(7), 123-129.

- Anthraquinone Removal from Cassia obtusifolia Seed Water Extract Using Baking, Stir-Frying, and Adsorption Treatments. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5721–5732.

- Phytochemical estimation of anthraquinones from cassia species. (2011). International Journal of Research in Ayurveda and Pharmacy, 2(4), 1266-1269.

- Electron-Shuttling Characteristics of Cassia obtusifolia Seed Extracts and Antiviral Activities of Anthraquinone Compounds Through In Silico Studies. (2023). Molecules, 28(4), 1835.

- Structure and activities of a novel heteroxylan from Cassia obtusifolia seeds and its sulfated derivative. (2014).

- Phytochemical evaluation of Cassia obtusifolia L. and Cassia tora L. (1984). Proceedings of the Indian Academy of Sciences - Plant Sciences, 93(6), 637-640.

- The genus Cassia L.: Ethnopharmacological and phytochemical overview. (2021). Phytotherapy Research, 35(1), 126-157.

- Estimation of Phytochemical Components from Cassia Tora and To Study Its Larvicidal Activity. (2016). International Journal of Research in Advent Technology, 4(5), 33-38.

- In-vitro antimicrobial activity and phytochemical screening of Cassia obtusifolia. (2017). International Journal of Advanced Research in Biological Sciences, 4(8), 1-6.

- Identification of structural and elemental composition of Cassia obtusifolia. (2017). International Journal of Advanced Research, 5(4), 209-214.

- Role of anthraquinones in Cassia occidentalis induced hepato-myo-encephalopathy. (2021). Journal of Ethnopharmacology, 268, 113431.

- Acetylated anthraquinone glycosides from Cassia obtusifolia. (2009).

- Structure elucidation of a sodium salified anthraquinone from the seeds of Cassia obtusifolia by NMR technique assisted with acid-alkali titration. (2011). Magnetic Resonance in Chemistry, 49(9), 529-532.

- A review on anthraquinones isolated from Cassia species and their applications. (2011). Indian Journal of Natural Products and Resources, 2(3), 292-319.

- Chrysophanol, an Antimicrobial Anthraquinone from the Root Extract of Colubrina greggii. (2006). Journal of the Mexican Chemical Society, 50(2), 76-78.

- Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo. (2010). Molecules, 15(9), 6436–6451.

- Extraction method for high content of anthraquinones from Cassia fistula pods. (2018).

- Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1073-1085.

- A review on anthraquinones isolated from Cassia species and their applications. (2011). Indian Journal of Natural Products and Resources, 2(3), 292-319.

- Physicochemical properties and molecular structure of pharmaceutical compounds. (2015).

- Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo. (2010). Molecules, 15(9), 6436-6451.

- Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro. (2021). Frontiers in Pharmacology, 11, 584928.

-

This compound. PubChem. Retrieved from [Link]

- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7), lxad144.

- Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review. (2021). Molecules, 26(20), 6233.

- Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. (2017). Journal of Pharmaceutical Analysis, 7(5), 318-326.

- Chrysophanol: A Promising Agent in Modulating Inflammatory Pathways. (2023). Current Pharmaceutical Design, 29(25), 1996-2009.

- Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). Pharmaceutics, 15(11), 2609.

- Cocrystals Enhance Biopharmaceutical and Antimicrobial Properties of Norfloxacin. (2023). Pharmaceutics, 15(9), 2244.

- Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study. (2023). Antibiotics, 12(5), 920.

- Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo. (2010). Molecules, 15(9), 6436-6451.

- Solubility Temperature Dependence Predicted from 2D Structure. (2016).

- Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review. (2021). Molecules, 26(20), 6233.

- Antimicrobial activity and chemical constitutions of West Anatolian olive (Olea europaea L.) leaves. (2010). Journal of Food, Agriculture & Environment, 8(3&4), 139-143.

Sources

- 1. Phytochemical screening and antimicrobial activity of <i>Cassia obtusifolia</i> leaf extracts | Bayero Journal of Pure and Applied Sciences [ajol.info]

- 2. mdpi.com [mdpi.com]

- 3. Anthraquinone Removal from Cassia obtusifolia Seed Water Extract Using Baking, Stir-Frying, and Adsorption Treatments: Effects on the Chemical Composition, Physicochemical Properties of Polysaccharides, and Antioxidant Activities of the Water Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. ijrap.net [ijrap.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. netjournals.org [netjournals.org]

- 12. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]

Biological Activity Screening of 2-Hydroxychrysophanol: A Technical Guide

The following is an in-depth technical guide on the biological activity screening of 2-Hydroxychrysophanol (also known as Norobtusifolin ). This guide is structured to assist researchers in evaluating this specific anthraquinone, distinguishing its unique properties from its parent compound, Chrysophanol, and establishing rigorous screening protocols.

Executive Summary & Compound Profile

This compound (1,2,8-trihydroxy-3-methylanthracene-9,10-dione) is a naturally occurring anthraquinone isolated primarily from Hemerocallis fulva (Daylily) roots and Myrsine africana. While often overshadowed by its structural analog Chrysophanol, this compound exhibits distinct bioactivity profiles, most notably potent anti-schistosomal properties.

This guide outlines the technical framework for screening this compound, moving from validated anti-parasitic assays to predictive antimicrobial and cytotoxic profiling based on Structure-Activity Relationship (SAR) logic.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1,2,8-trihydroxy-3-methylanthracene-9,10-dione |

| Common Synonyms | This compound, Norobtusifolin |

| Chemical Class | Trihydroxyanthraquinone |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate; Poorly soluble in water. |

| Key Structural Feature | C-2 Hydroxyl group (distinguishes from Chrysophanol); enhances redox potential. |

Validated Primary Activity: Anti-Schistosomal Screening

The most definitive biological activity reported for this compound is its lethality against Schistosoma mansoni. This serves as the primary "positive control" assay for verifying compound activity and purity.

Mechanistic Basis

Anthraquinones interfere with parasite redox homeostasis. The additional hydroxyl group at C-2 likely increases oxidative stress generation within the parasite tegument compared to non-hydroxylated analogs.

Protocol 1: Schistosomal Motility & Viability Assay

Objective: Determine the minimum inhibitory concentration (MIC) required to immobilize cercariae and adult worms.

Reagents:

-

Culture Media: RPMI 1640 supplemented with 5% fetal calf serum and 100 U/mL penicillin/streptomycin.

-

Test Organism: Schistosoma mansoni cercariae (shed from infected Biomphalaria glabrata snails) and adult worms (perfused from infected mice).

-

Compound Stock: 10 mg/mL in 100% DMSO.

Workflow:

-

Preparation: Dilute stock in culture media to final concentrations of 100, 50, 25, 12.5, 6.25, and 3.1 µg/mL. (Ensure final DMSO < 0.5%).

-

Cercariae Assay:

-

Dispense 50–100 cercariae into 24-well plates.

-

Add this compound solution.

-

Observation: Monitor motility via inverted microscope at 15s, 1 min, 5 min, 15 min, and 24h.

-

Endpoint: Complete immobilization (sinking to bottom).

-

-

Adult Worm Assay:

-

Place paired adult worms in 24-well plates.

-

Incubate at 37°C / 5% CO₂.

-

Monitor for tegumental damage, separation of pairs, and loss of motility at 24h and 48h.

-

Reference Benchmarks (Validation Criteria):

| Target Stage | Effective Concentration | Time to Effect | Recovery Status |

|---|---|---|---|

| Cercariae | 3.1 µg/mL | < 15 seconds | ~20% recovery possible if washed immediately; lethal if sustained. |

| Adult Worms | 50 µg/mL | 16 hours | Irreversible immobilization and tegument damage. |

SAR-Predicted Screening: Antimicrobial & Cytotoxic Profiling

While direct literature on this compound's MIC against bacteria is less abundant than for Chrysophanol, the anthraquinone scaffold dictates high probability of activity against Gram-positive bacteria (e.g., S. aureus) and specific cancer lines (e.g., MCF-7).

Protocol 2: High-Throughput Antimicrobial Susceptibility (Broth Microdilution)

Rationale: The C-1 and C-8 hydroxyls (present in Chrysophanol) are key for binding bacterial DNA gyrase; the C-2 hydroxyl of this compound may modulate polarity and membrane penetration.

Step-by-Step Methodology:

-

Inoculum: Prepare 5 × 10⁵ CFU/mL of S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton Broth.

-

Plate Setup: Use 96-well round-bottom plates.

-

Rows A-H: Serial 2-fold dilutions of this compound (Range: 128 µg/mL to 0.25 µg/mL).

-

Positive Control: Ciprofloxacin or Vancomycin.

-

Negative Control: 0.5% DMSO in broth (solvent control).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 10 µL Resazurin dye (0.01%). Incubate for 2 hours. Blue → Pink transition indicates viable growth.

-

MIC Definition: Lowest concentration preventing color change (Blue).

-

Protocol 3: Cytotoxicity & Apoptosis Induction (MCF-7 / HepG2)

Rationale: Anthraquinones induce apoptosis via ROS generation and mitochondrial membrane depolarization.

-

Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates; adhere for 24h.

-

Treatment: Treat with this compound (0–100 µM) for 48h.

-

Viability Assay: CCK-8 or MTT assay. Measure Absorbance at 450 nm / 570 nm.

-

Mechanistic Validation (Flow Cytometry):

-

Stain with Annexin V-FITC / PI .

-

Expected Result: Shift from viable (Q3) to Early Apoptotic (Q4) and Late Apoptotic (Q2) quadrants, confirming programmed cell death rather than necrosis.

-

Mechanistic Visualization

The following diagrams illustrate the screening workflow and the predicted pharmacological mechanism of action for this compound.

Diagram 1: Integrated Screening Workflow

Caption: Workflow moving from isolation to primary validation (anti-parasitic) and secondary profiling.

Diagram 2: Signal Transduction & Apoptosis Mechanism

Caption: Proposed mechanism involving ROS generation, mitochondrial disruption, and apoptotic signaling.[1]

Data Reporting & Interpretation

When documenting results for this compound, use the following template to ensure data comparability with existing anthraquinone literature.

Table 1: Biological Activity Summary Template

| Assay Type | Target Organism/Cell Line | Metric | Validated Threshold (Literature) | Experimental Goal |

| Anti-Parasitic | S. mansoni (Cercariae) | Time to Immobilization | < 15 sec @ 3.1 µg/mL | Confirm Identity/Potency |

| Anti-Parasitic | S. mansoni (Adult) | Mortality Rate | 100% @ 50 µg/mL (16h) | Confirm Efficacy |

| Antibacterial | S. aureus (ATCC 25923) | MIC (µg/mL) | Predicted: 10–50 µg/mL | Establish Spectrum |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | Predicted: < 50 µM | Determine Selectivity Index |

References

-

Cichewicz, R. H., et al. (2002). "Kwanzoquinones A-G and other constituents of Hemerocallis fulva 'Kwanzo' roots and their activity against the human pathogenic trematode Schistosoma mansoni." Tetrahedron, 58(42), 8597-8606.

- Key Finding: Establishes the 3.1 µg/mL anti-schistosomal activity.

- Du, Q., et al. (2014). "Chemical Composition and Biological Activities of Gerbera anandria." Molecules, 19(4), 4687-4697.

-

FoodB. (2024).[2] "Compound Summary: 1,2,8-Trihydroxy-3-methylanthraquinone (Norobtusifolin)." FooDB Database.

- Key Finding: Chemical properties and synonyms.

-

PubChem. (2024). "this compound (CID 442759)." National Library of Medicine.

- Key Finding: Structural d

Sources

A Technical Guide to the Pharmacological Potential of Myrsine africana Extracts

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myrsine africana L., commonly known as African boxwood or Cape myrtle, is an evergreen shrub with a rich history in traditional medicine across Africa and Asia.[1][2][3] Traditionally used to treat a wide array of ailments including infections, inflammation, gastrointestinal issues, and parasitic infestations, this plant is now emerging as a subject of significant scientific interest.[1][3][4][5][6] This guide synthesizes current preclinical data to provide an in-depth technical overview of the phytochemical landscape and pharmacological activities of Myrsine africana extracts. We explore its potent antioxidant, anti-inflammatory, and antimicrobial properties, detailing the bioactive compounds, their mechanisms of action, and robust experimental protocols for their evaluation. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile medicinal plant for modern drug discovery and development.

Phytochemical Landscape: The Bioactive Reservoir

The therapeutic efficacy of Myrsine africana is intrinsically linked to its complex and diverse phytochemical composition. The plant is a rich source of several classes of secondary metabolites, with concentrations varying based on the plant part (leaves, fruits, seeds), geographical location, and the solvent used for extraction.[1]

1.1 Major Bioactive Classes

The primary drivers of the plant's pharmacological effects are phenols, flavonoids, terpenoids, saponins, and alkaloids.[1][2][3][7][8]

-

Phenolic Compounds & Flavonoids: These are the most prominent and well-studied constituents. Methanolic extracts, in particular, show high yields of total phenols and flavonoids.[1][9][10] Key identified compounds include quercetin, rutin, p-coumaric acid, and gallic acid .[1][9][10][11] These compounds are the principal contributors to the plant's strong antioxidant and anti-inflammatory activities.

-

Glycosides: Unique glycosides, notably myrsinoside A & B , have been isolated and are believed to play a significant role in the plant's anti-inflammatory and analgesic effects, potentially through the modulation of cyclooxygenase (COX) pathways.[12][13]

-

Terpenoids and Saponins: These compounds contribute to the plant's broad biological activity, including its traditional use as an anthelmintic and its potential for immune modulation.[1][12]

-

Alkaloids: Detected in aqueous and methanolic extracts, alkaloids are associated with the antimicrobial properties of the plant.[1][12]

1.2 Influence of Extraction Methodology

The choice of solvent critically dictates the phytochemical profile and subsequent bioactivity of the extract. Studies consistently demonstrate that polar solvents, especially methanol, are more efficient at extracting phenolic and flavonoid compounds compared to less polar solvents like chloroform or aqueous solutions alone.[1] This is attributed to the higher solubility of these bioactive constituents in methanol.[1]

Table 1: Key Phytochemicals Isolated from Myrsine africana

| Phytochemical Class | Specific Compounds Identified | Primary Plant Part(s) | Associated Pharmacological Activity |

| Flavonoids | Quercetin, Rutin, Kaempferol | Fruits, Leaves | Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer[1][9][10][12] |

| Phenolic Acids | p-Coumaric Acid, Gallic Acid | Fruits, Leaves | Antioxidant, Anti-inflammatory[1][9][11] |

| Glycosides | Myrsinoside B | Aerial Parts | Anti-inflammatory, Analgesic, Anti-wrinkle[12][13] |

| Quinones | Emodin, 2-hydroxychrysophanol | Roots | Cytotoxic[14] |

| Terpenoids | Myrsinene, Myrsigenin | Aerial Parts | Anti-inflammatory, Antispasmodic[1][2][3] |

| Saponins | General Saponins | Seeds, Leaves | Anthelmintic, Immune-modulatory[1][12] |

| Alkaloids | General Alkaloids | Leaves | Antimicrobial[1][12] |

Core Pharmacological Activities

The rich phytochemistry of M. africana translates into a broad spectrum of pharmacological activities. This section delves into the preclinical evidence for its primary therapeutic potentials, providing validated experimental workflows for researchers.

2.1 Antioxidant Potential

Mechanism of Action: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous chronic diseases. The antioxidant activity of M. africana is primarily attributed to its high concentration of flavonoids and phenols, which act as potent free radical scavengers.[1][2] These compounds donate hydrogen atoms or electrons to neutralize radicals like the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), thereby preventing cellular damage.[13]

Preclinical Evidence: Multiple in vitro studies have confirmed the significant antioxidant capacity of M. africana extracts. Methanolic fruit extracts, in particular, exhibit superior activity. For instance, studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay show that fruit extracts have a more effective radical scavenging ability than leaf extracts.[1][2]

Table 2: Comparative Antioxidant Activity (IC50 Values) of M. africana Extracts

| Extract Source & Solvent | DPPH Assay IC50 (µg/mL) | Superoxide Scavenging IC50 (µg/mL) | Hydrogen Peroxide Scavenging IC50 (µg/mL) | Reference |

| Methanolic Fruit Extract | 18.23 ± 0.45 | - | - | [9] |

| Methanolic Fruit Extract | 43.84 | - | - | [1][2] |

| Methanolic Leaf Extract | 75.32 | - | - | [2] |

| Ethanolic Extract | - | 132.74 ± 1.64 | 56.08 ± 2.88 | [13] |

| Myrsinoside B (Isolated) | - | 192.14 ± 3.52 | 52.19 ± 4.16 | [13] |

| Ascorbic Acid (Control) | 5.8 | - | - | [1][2] |

| Quercetin (Control) | - | 15.29 ± 3.68 | - | [13] |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for quantifying the in vitro antioxidant capacity of M. africana extracts.

Causality: The DPPH radical is a stable free radical that shows maximum absorbance at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant substance, the violet color of DPPH changes to a pale yellow, causing a decrease in absorbance. This color change is stoichiometric and allows for the quantitative determination of scavenging activity.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle and store it at 4°C to prevent degradation.

-

Preparation of Extract Stock Solution: Dissolve the dried M. africana extract in methanol to a stock concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each extract dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the positive control, use Ascorbic Acid or Quercetin at the same concentrations.

-

For the blank, use 100 µL of methanol instead of the extract.

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC50 Determination: Plot the percentage inhibition against the extract concentrations. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this graph using regression analysis.

Diagram 1: Experimental Workflow for DPPH Assay

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

2.2 Anti-inflammatory Activity

Mechanism of Action: Inflammation is a protective biological response, but chronic inflammation contributes to various diseases. The anti-inflammatory effects of M. africana are mediated by its flavonoids and glycosides, which inhibit key pro-inflammatory enzymes and pathways.[1][12] Specifically, compounds like myrsinoside B have shown potential for selective COX-2 inhibition, while other extracts inhibit the 5-lipoxygenase (5-LOX) enzyme, thereby reducing the production of leukotrienes.[12][13] This dual inhibition of the arachidonic acid cascade is a highly desirable trait for anti-inflammatory agents.

Preclinical Evidence:

-

In Vivo Studies: Methanolic and hydro-alcoholic fruit extracts have demonstrated significant, dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model in rats.[15][16] At a dose of 500 mg/kg, a hydro-alcoholic extract showed a 57% inhibition of paw edema, comparable to the standard drug ibuprofen.[15] Another study reported a 45% reduction in paw edema.[12]

-

In Vitro Studies: Ethanolic extracts and the isolated compound myrsinoside B have shown potent inhibition of the 5-LOX enzyme, with IC50 values of 29.65 µg/mL and 29.33 µg/mL, respectively.[13] Ethyl acetate and n-hexane fractions also showed moderate anti-inflammatory activity against human neutrophils.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase (0-1.5 h) involves the release of histamine and serotonin. The second, more prolonged phase (1.5-5 h) is mediated by prostaglandins, bradykinin, and leukotrienes. An effective anti-inflammatory agent will reduce the paw volume (edema) in the second phase, indicating inhibition of prostaglandin synthesis.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, standard chow and water ad libitum).

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose).

-

Group II (Standard): Indomethacin or Ibuprofen (e.g., 10 mg/kg, p.o.).

-

Group III-V (Test): M. africana extract at different doses (e.g., 100, 200, 500 mg/kg, p.o.).

-

-

Dosing: Administer the respective treatments orally 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

-

-

-

Statistical Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance (p < 0.05).

Diagram 2: Arachidonic Acid Inflammatory Cascade

Caption: Inhibition points of M. africana compounds in the inflammatory cascade.

2.3 Antimicrobial Activity

Mechanism of Action: The antimicrobial properties of M. africana are attributed to its diverse phytochemicals, including flavonoids, tannins, and alkaloids.[1][12] These compounds can disrupt microbial cell integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The broad-spectrum activity suggests multiple mechanisms are at play.

Preclinical Evidence: Extracts from M. africana have shown significant inhibitory activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. Ethanolic extracts demonstrated notable zones of inhibition against Staphylococcus epidermidis (25.00 mm), Escherichia coli (22.00 mm), Bacillus cereus (20.33 mm), and Streptococcus pneumoniae (18.17 mm).[5] Fruit extracts have also proven effective against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis.[9][10]

Table 3: Antibacterial Activity of M. africana Extracts

| Extract & Concentration | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

| Ethanolic Extract (500mg/ml) | E. coli | 22.00 ± 0.00 | 7.81 | [5] |

| Ethanolic Extract (500mg/ml) | B. cereus | 20.33 ± 0.33 | 7.81 | [5] |

| Ethanolic Extract (500mg/ml) | S. epidermidis | 25.00 ± 0.00 | 15.63 | [5] |

| Ethanolic Extract (500mg/ml) | S. pneumoniae | 18.17 ± 0.17 | 15.63 | [5] |

| Methanolic Extract | K. pneumoniae | - | 2.45 | [18] |

| Chloroform Fraction | K. pneumoniae | - | 2.1 | [18] |

Experimental Protocol: Agar Well Diffusion Method

This is a widely used preliminary method to screen for antimicrobial activity.

Causality: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium seeded with a target microorganism. If the agent is effective, it inhibits microbial growth, creating a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Plate Seeding: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of an MHA plate.

-

Well Preparation: Aseptically bore wells (e.g., 6 mm in diameter) into the seeded agar using a sterile cork borer.

-

Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the M. africana extract (at a known concentration) into each well.

-

Include a positive control well with a standard antibiotic (e.g., Cefixime).[9]

-

Include a negative control well with the solvent used to dissolve the extract (e.g., DMSO).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

-